molecular formula C49H90O10P2 B8246614 (-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1,3,2]dioxaphosphepin]

(-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1,3,2]dioxaphosphepin]

Cat. No.: B8246614
M. Wt: 901.2 g/mol
InChI Key: CECILHQDJVTIAK-DRYVKYJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1,3,2]dioxaphosphepin]” is a highly complex organic molecule It features multiple tert-butyl groups, methoxy groups, and a unique tricyclic structure with phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tricyclic core, introduction of tert-butyl groups, and methoxy groups. Each step would require specific reagents, catalysts, and conditions such as temperature and pressure control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound could undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more hydrogenated derivatives.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a catalyst in certain reactions.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In a chemical context, it could act as a catalyst, facilitating certain reactions by lowering the activation energy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tricyclic phosphorus-containing molecules or those with multiple tert-butyl and methoxy groups.

Uniqueness

What sets this compound apart is its unique combination of structural features, which could confer specific properties such as increased stability, reactivity, or biological activity.

Properties

IUPAC Name

6,12-ditert-butyl-9-[(2S,4S)-4-[(6,12-ditert-butyl-4,14-dimethoxy-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]pentan-2-yl]oxy-4,14-dimethoxy-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H90O10P2/c1-28(54-60-56-42-34(20-30(50-15)24-38(42)46(3,4)5)35-21-31(51-16)25-39(43(35)57-60)47(6,7)8)19-29(2)55-61-58-44-36(22-32(52-17)26-40(44)48(9,10)11)37-23-33(53-18)27-41(45(37)59-61)49(12,13)14/h28-45H,19-27H2,1-18H3/t28-,29-,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,60?,61?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECILHQDJVTIAK-DRYVKYJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)OP1OC2C(CC(CC2C(C)(C)C)OC)C3CC(CC(C3O1)C(C)(C)C)OC)OP4OC5C(CC(CC5C(C)(C)C)OC)C6CC(CC(C6O4)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H](C)OP1OC2C(CC(CC2C(C)(C)C)OC)C3CC(CC(C3O1)C(C)(C)C)OC)OP4OC5C(CC(CC5C(C)(C)C)OC)C6CC(CC(C6O4)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H90O10P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

901.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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